molecular formula C18H36N4O11 B1662678 Kanamycin CAS No. 59-01-8

Kanamycin

Cat. No. B1662678
CAS RN: 59-01-8
M. Wt: 484.5 g/mol
InChI Key: SBUJHOSQTJFQJX-NOAMYHISSA-N
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Description

Kanamycin is an aminoglycoside antibiotic used to treat serious bacterial infections in many different parts of the body . It is isolated from the bacterium Streptomyces kanamyceticus . This medicine is for short-term use only (usually 7 to 10 days) and works by killing bacteria or preventing their growth .


Synthesis Analysis

Kanamycin is synthesized through a complex biosynthetic pathway. The entire biosynthetic pathway has been reconstructed through the heterologous expression of combinations of putative biosynthetic genes from Streptomyces kanamyceticus . The biosynthetic pathway contains an early branch point, governed by the substrate promiscuity of a glycosyltransferase, that leads to the formation of two parallel pathways in which early intermediates are further modified .


Molecular Structure Analysis

Kanamycin has a core structure consisting of amino sugars connected to a dibasic aminocyclitol (commonly 2-deoxystreptamine) via glycosidic linkages . The molecular structure of kanamycin nucleotidyltransferase, an enzyme involved in kanamycin resistance, has been determined to a resolution of 3.0 Å .


Chemical Reactions Analysis

Kanamycin can be analyzed using high-performance liquid chromatography (HPLC), a common and practical tool for determining kanamycin concentration . In one study, kanamycin sulfate was used to synthesize novel carbon dots (CDs-Kan) by a one-step hydrothermal method .


Physical And Chemical Properties Analysis

Kanamycin has a molecular formula of C18H36N4O11, an average mass of 484.499 Da, and a mono-isotopic mass of 484.238068 Da . It has a density of 1.6±0.1 g/cm3, a boiling point of 809.5±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±6.5 mmHg at 25°C .

Safety And Hazards

Kanamycin should be used with caution due to potential toxicity associated with its use. Major toxic effects include its action on the auditory and vestibular branches of the eighth nerve and the renal tubules . It’s recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future use of kanamycin is likely to be influenced by the development of drug-resistant bacteria. To reduce the development of drug-resistant bacteria and maintain the effectiveness of Kanamycin, it should be used only to treat or prevent infections that are proven or strongly suspected to be caused by bacteria . The indiscriminate use of kanamycin will enhance bacterial resistance and cause kanamycin-residue accumulation in animal-derived food, which threatens human health .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

SBUJHOSQTJFQJX-NOAMYHISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N
Source PubChem
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Molecular Formula

C18H36N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3023184
Record name Kanamycin A
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Molecular Weight

484.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Kanamycin
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Solubility

9.23e+01 g/L
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Mechanism of Action

Aminoglycosides like kanamycin "irreversibly" bind to specific 30S-subunit proteins and 16S rRNA. Specifically Kanamycin binds to four nucleotides of 16S rRNA and a single amino acid of protein S12. This interferes with decoding site in the vicinity of nucleotide 1400 in 16S rRNA of 30S subunit. This region interacts with the wobble base in the anticodon of tRNA. This leads to interference with the initiation complex, misreading of mRNA so incorrect amino acids are inserted into the polypeptide leading to nonfunctional or toxic peptides and the breakup of polysomes into nonfunctional monosomes., Kanamycin, an aminoglycoside, acts by inhibiting the synthesis of protein in susceptible microorganisms. It is bactericidal in vitro against Gram-negative bacteria and certain Gram-positive bacteria., Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/
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Product Name

Kanamycin

Color/Form

Crystals from ethanol, Crystals from methanol + ethanol

CAS RN

59-01-8, 8063-07-8
Record name Kanamycin A
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Record name Kanamycin [INN:BAN]
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Record name D-Streptamine, O-3-amino-3-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.6)-O-[6-amino-6-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.4)]-2-deoxy-
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Record name Kanamycin
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Citations

For This Compound
414,000
Citations
H Umezawa, M Ueda, K Maeda, K Yagishita… - The Journal of …, 1957 - jstage.jst.go.jp
… kanamycin-producing strain is clearly different from S. roseochromogenus and the low toxic kanamycin is … The properties of kanamycin here described are those of kanamycin which had …
Number of citations: 419 www.jstage.jst.go.jp
RY Robati, A Arab, M Ramezani, FA Langroodi… - Biosensors and …, 2016 - Elsevier
… and quantitative determination of kanamycin are needed. Aptamer-… kanamycin aptasensors and focuses on recent advances and modern techniques in aptasensor-based kanamycin …
Number of citations: 122 www.sciencedirect.com
SM Finegold - AMA archives of internal medicine, 1959 - jamanetwork.com
… Paper chromatography of kanamycin preparations reveals a second antibiotic, kanamycin B. Kanamycin B exhibited more toxicity than kanamycin A in animal studies 3 and is present to …
Number of citations: 59 jamanetwork.com
T Takeuchi, T Hikiji, K Nitta, S Yamazaki… - The Journal of …, 1957 - jstage.jst.go.jp
… sent paper, kanamycin showed therapeutic effect against mice infection of pneumococcus … of kanamycin to animals, absorption and excretion in rabbits, and distribution of kanamycin in …
Number of citations: 112 www.jstage.jst.go.jp
JP Nap, J Bijvoet, WJ Stiekema - Transgenic research, 1992 - Springer
… to kanamycin and kanamycin resistance can be summarized as follows: (1) kanamycin resistance … , the kanamycin resistance gene may spread from the crop plant to wild relatives or to …
Number of citations: 245 link.springer.com
K Maeda, M Ueda, K Yagishita, S Kawaji… - The Journal of …, 1957 - jstage.jst.go.jp
… Kanamycin adsorbed on cation exchangers except the sulfonic acid resin is,. elated with … kanamycin is eluted by aqueous ammonia, for instance, 5% ammoniac water. Kanamycin is …
Number of citations: 43 www.jstage.jst.go.jp
K Maeda, M Murase, H Mawatari… - The Journal of Antibiotics …, 1958 - jstage.jst.go.jp
… whole structure of kanamycin are described. Deoxystreptamine-kanosaminide was isolated after a mild acid hydrolysis of kanamycin. The free base of kanamycin was hydrolyzed in 6 N …
Number of citations: 43 www.jstage.jst.go.jp
X Zhang, J Wang, Q Wu, L Li, Y Wang, H Yang - Molecules, 2019 - mdpi.com
… kanamycin residue in food to ensure public health. There are many analytical methods to determine kanamycin … application of HPLC analysis of kanamycin in different sample matrices. …
Number of citations: 66 www.mdpi.com
LA Taylor, RE Rose - Nucleic acids research, 1988 - ncbi.nlm.nih.gov
… The kanamycin resistancegene … kanamycin derivatives we have discovered that one of these inverted repeats is missing. By sequencing through each of theG-C tails into the kanamycin …
Number of citations: 248 www.ncbi.nlm.nih.gov
M Murase, T Wakazawa, M Abe… - The Journal of Antibiotics …, 1961 - jstage.jst.go.jp
… existence • of kanamycin C in the mother liquor of crystalJization of kanamycin monosulfate. … Preparation and properties of kanamycin C and its relation with kanamycins A and B are …
Number of citations: 11 www.jstage.jst.go.jp

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